molecular formula C16H15N3OS2 B2354922 (E)-3-(thiophen-2-yl)-N-(2-(3-(thiophen-3-yl)-1H-pyrazol-1-yl)ethyl)acrylamide CAS No. 2035007-30-6

(E)-3-(thiophen-2-yl)-N-(2-(3-(thiophen-3-yl)-1H-pyrazol-1-yl)ethyl)acrylamide

Cat. No. B2354922
CAS RN: 2035007-30-6
M. Wt: 329.44
InChI Key: DZJIHQPVEAVPRJ-ONEGZZNKSA-N
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Description

(E)-3-(thiophen-2-yl)-N-(2-(3-(thiophen-3-yl)-1H-pyrazol-1-yl)ethyl)acrylamide is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields, including medicinal chemistry, biochemistry, and pharmacology.

Scientific Research Applications

  • Synthesis and Characterization :

    • The synthesis of various thiophene derivatives has been extensively studied. For instance, Kariuki et al. (2022) reported the synthesis of 2-Cyano-3-(1-phenyl-3-(thiophen-2-yl)-1H-pyrazol-4-yl)acrylamide, achieved through a condensation reaction under basic conditions, with a high yield of 90% (Kariuki et al., 2022). Similarly, Lee et al. (2009) synthesized and determined the crystal structure of (E)-2-(7-(3-(thiophen-2-yl)acrylamido)-2,3-dihydro-5-oxobenzo[e][1,4]oxazepin-1(5H)-yl)ethyl acetate, highlighting the interesting structural features like intermolecular hydrogen bonding and π-π stacking between thiophene and phenyl rings (Lee et al., 2009).
  • Applications in Nonlinear Optical Limiting :

    • Anandan et al. (2018) designed and synthesized thiophene dyes with enhanced nonlinear optical limiting, suitable for optoelectronic devices, protecting human eyes, and optical sensors in communications. These dyes demonstrated nonlinearity from a two-photon absorption process, indicating their potential in photonics (Anandan et al., 2018).
  • Antimicrobial and Antitumor Activities :

    • Research by Ashok et al. (2016) on substituted (Z)-2-{[1-phenyl-3-(thiophen-2-yl)-1H-pyrazol-4-yl]methylene}benzofuran-3(2H)-ones demonstrated promising antimicrobial activity against various fungal and bacterial strains, showcasing the potential of these compounds in medicinal chemistry (Ashok et al., 2016).
    • Gomha et al. (2016) synthesized 1,4-bis(1-(5-(aryldiazenyl)thiazol-2-yl)-5-(thiophen-2-yl)-4,5-dihydro-1H-pyrazol-3-yl)benzenes, which were evaluated for their anti-tumor activities, showing promising results against hepatocellular carcinoma cell lines (Gomha et al., 2016).
  • Enzyme Inhibitory Activity :

    • Cetin et al. (2021) investigated 1-Phenyl-3-(thiophen-2-yl)-1H-pyrazole-5-carboxamide derivatives for their enzyme inhibitory activities, revealing potent inhibition against acetylcholinesterase, butyrylcholinesterase, and glutathione S-transferase, which are significant in the development of new pharmacological agents (Cetin et al., 2021).
    • The research on thiophene derivatives, such as (E)-3-(thiophen-2-yl)-N-(2-(3-(thiophen-3-yl)-1H-pyrazol-1-yl)ethyl)acrylamide, demonstrates their wide-ranging applications in synthesis, optoelectronics, medicinal chemistry, and enzyme inhibition. These findings are pivotal for advancing scientific knowledge in these fields.

properties

IUPAC Name

(E)-3-thiophen-2-yl-N-[2-(3-thiophen-3-ylpyrazol-1-yl)ethyl]prop-2-enamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H15N3OS2/c20-16(4-3-14-2-1-10-22-14)17-7-9-19-8-5-15(18-19)13-6-11-21-12-13/h1-6,8,10-12H,7,9H2,(H,17,20)/b4-3+
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DZJIHQPVEAVPRJ-ONEGZZNKSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CSC(=C1)C=CC(=O)NCCN2C=CC(=N2)C3=CSC=C3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CSC(=C1)/C=C/C(=O)NCCN2C=CC(=N2)C3=CSC=C3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H15N3OS2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

329.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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